BVD 10

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H92N16O13/c1-8-32(5)46(60)53(83)71-42(30-45(59)77)55(85)74-26-12-15-44(74)52(82)73-47(33(6)9-2)54(84)70-41(28-34-16-20-36(75)21-17-34)51(81)68-38(13-10-24-65-57(61)62)48(78)69-40(27-31(3)4)50(80)67-39(14-11-25-66-58(63)64)49(79)72-43(56(86)87-7)29-35-18-22-37(76)23-19-35/h16-23,31-33,38-44,46-47,75-76H,8-15,24-30,60H2,1-7H3,(H2,59,77)(H,67,80)(H,68,81)(H,69,78)(H,70,84)(H,71,83)(H,72,79)(H,73,82)(H4,61,62,65)(H4,63,64,66)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,46-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQHEFJKMUJISI-QUCBMPEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H92N16O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unable to Identify Chemical Compound "BVD 10"

Initial searches for a chemical compound referred to as "BVD 10" have not yielded any matching results in publicly available scientific and chemical databases. The requested in-depth technical guide on its chemical structure, properties, and associated experimental data cannot be generated without a valid and recognized chemical identifier.

Extensive searches for "this compound" in the context of chemical structure, properties, and mechanism of action did not return any relevant information for a specific molecule. The acronym "BVD" is predominantly associated with other scientific and technical fields:

-

In medicine and optometry , BVD most commonly stands for Binocular Vision Dysfunction , a condition where the eyes have difficulty working together, leading to symptoms like dizziness, headaches, and anxiety.[1][2][3][4] It can also refer to Back Vertex Distance , a measurement used in eyeglass prescriptions.[5][6][7]

-

In virology , BVD can refer to Bovine Viral Diarrhea , a disease affecting cattle.

-

In chemical databases , the code "BVD" is assigned to 5-BROMOVINYLDEOXYURIDINE , a known chemical compound.[8] However, there is no indication of a "this compound" variant or related substance in the search results.

The query for "this compound" does not correspond to any identifiable small molecule, drug candidate, or research chemical in the public domain. It is possible that "this compound" is an internal project code, a new or unpublished compound, or a misnomer.

Without foundational information on the chemical structure and identity of "this compound," it is not possible to retrieve the associated physicochemical properties, experimental protocols, or biological signaling pathways as requested.

For the creation of the requested technical guide, a more specific and accurate identifier for the chemical entity of interest is required. This could include:

-

A common or IUPAC name

-

A CAS Registry Number

-

A SMILES string or other chemical structure representation

-

A reference to a patent or scientific publication describing the compound

References

- 1. vestibular.org [vestibular.org]

- 2. youtube.com [youtube.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. What Doctors Have To Say About BVD | Federal Hill Eye Care [federalhilleyecare.com]

- 5. quora.com [quora.com]

- 6. What does BVD mean on your glasses prescription? - Optical Center [optical-center.co.uk]

- 7. bantonframeworks.co.uk [bantonframeworks.co.uk]

- 8. PDBj Mine: Chemie - BVD - 5-BROMOVINYLDEOXYURIDINE - Protein Data Bank Japan [pdbj.org]

An In-Depth Technical Guide to the Mechanism of Action of Ulixertinib (BVD-523)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulixertinib (BVD-523) is a first-in-class, potent, and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[4][5] Dysregulation of the MAPK pathway, frequently driven by mutations in RAS and BRAF genes, is a hallmark of many human cancers.[6][7] Ulixertinib is a reversible, ATP-competitive inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has shown promising clinical activity in patients with advanced solid tumors harboring MAPK pathway mutations.[7][8] This technical guide provides a comprehensive overview of the mechanism of action of ulixertinib, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the MAPK Signaling Pathway and the Role of ERK1/2

The RAS-RAF-MEK-ERK signaling cascade is a pivotal intracellular pathway that transduces signals from extracellular stimuli to the nucleus, thereby regulating a wide array of cellular processes.[5] In many cancers, activating mutations in upstream components of this pathway, such as RAS and BRAF, lead to constitutive activation of downstream signaling, promoting uncontrolled cell growth and survival.[7] ERK1 and ERK2 are the final kinases in this cascade, and their activation is a requisite step for the phosphorylation of numerous cytoplasmic and nuclear substrates that drive the malignant phenotype.[2] Therefore, direct inhibition of ERK1/2 presents a rational therapeutic strategy to counteract aberrant MAPK signaling, particularly in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).[8]

Biochemical and Cellular Mechanism of Action of Ulixertinib

Ulixertinib is a highly potent and selective, reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[7][8] Its mechanism involves binding to the ATP-binding pocket of the ERK kinases, thereby preventing the phosphorylation of their downstream substrates.[1]

Quantitative Potency and Selectivity

The potency of ulixertinib has been characterized in various in vitro and cellular assays. The following table summarizes key quantitative data:

| Assay Type | Target | Cell Line | IC50 / Ki | Reference |

| Biochemical Assay | ERK2 | - | <0.3 nM (IC50) | [9][10] |

| Biochemical Assay | ERK1 | - | 0.3 nM (Ki) | [11] |

| Biochemical Assay | ERK2 | - | 0.04 nM (Ki) | [11] |

| Cellular Assay (pRSK) | ERK2 | A375 | 0.031 µM (IC50) | [9] |

| Cellular Assay (pERK) | ERK2 | A375 | 4.1 µM (IC50) | [9] |

| Proliferation Assay | - | A375 | 180 nM (IC50) | [10] |

Note: The higher IC50 for pERK compared to pRSK is due to the feedback mechanism where inhibition of ERK leads to an increase in its own phosphorylation.

Signaling Pathway Inhibition

The following diagram illustrates the canonical MAPK signaling pathway and the point of intervention by ulixertinib.

Preclinical In Vivo Efficacy

The anti-tumor activity of ulixertinib has been demonstrated in various preclinical xenograft models. Oral administration of ulixertinib led to dose-dependent tumor growth inhibition and, in some cases, tumor regression in models with BRAF and KRAS mutations.

Xenograft Study Data

| Xenograft Model | Cancer Type | Mutation | Treatment | Result | Reference |

| A375 | Melanoma | BRAF V600E | 50 mg/kg BID | -48.2% Tumor Regression | [8] |

| A375 | Melanoma | BRAF V600E | 100 mg/kg BID | -92.3% Tumor Regression | [8] |

| Colo205 | Colorectal Cancer | BRAF V600E | 50 mg/kg BID | Significant Tumor Growth Inhibition | [8] |

| MIAPaCa2 | Pancreatic Cancer | KRAS G12C | Dose-dependent | Antitumor Activity | [8] |

| BT40 | Pediatric Low-Grade Glioma | BRAF V600E | - | Slowed tumor growth, increased survival | [12] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of ulixertinib.

ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This assay determines the direct inhibitory activity of ulixertinib on the ERK2 enzyme.

Protocol Details:

-

Enzyme and Substrate: MEK-activated ERK2 protein is expressed and purified. The substrate solution consists of Erktide peptide and ATP in an assay buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% CHAPS).[9]

-

Procedure: 1.2 nM of ERK2 is pre-incubated with a serial dilution of ulixertinib for 20 minutes at room temperature. The kinase reaction is initiated by adding the substrate solution.[9]

-

Analysis: The reaction is stopped, and the amount of phosphorylated Erktide is quantified using RapidFire Mass Spectrometry to determine the IC50 value.[9]

Cellular Proliferation Assay

This assay measures the effect of ulixertinib on the growth of cancer cell lines.

Protocol Details:

-

Cell Line: A375 human melanoma cells (harboring the BRAF V600E mutation) are commonly used.[10]

-

Procedure: Cells are seeded in 384-well plates and incubated overnight. Ulixertinib is added at various concentrations (e.g., a 12-point dilution from 30 µM to 0.03 nM) and the cells are incubated for 72 hours.[10]

-

Analysis: Cells are fixed and stained with Hoechst 33342. The cell number is quantified by imaging to determine the IC50 for cell proliferation.[10]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of ulixertinib in animal models.

Protocol Details:

-

Animal Models: Immunocompromised mice (e.g., NSG mice) are subcutaneously injected with human cancer cells (e.g., A375, Colo205).[8][12]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Ulixertinib is administered orally, typically twice daily (BID), at various dose levels.[8]

-

Analysis: Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pERK).[8]

Clinical Development and Future Directions

Ulixertinib has been evaluated in Phase I and II clinical trials for patients with advanced solid tumors harboring MAPK pathway mutations.[7][13][14] The recommended Phase II dose has been established at 600 mg twice daily.[7][15] Clinical activity has been observed in patients with NRAS-mutant melanoma, and both BRAF V600 and non-V600 mutant solid tumors.[7][15] Ongoing research is focused on evaluating ulixertinib in combination with other targeted therapies and in various cancer types with aberrant MAPK signaling.[14]

Conclusion

Ulixertinib (BVD-523) is a potent and selective inhibitor of ERK1/2 with a well-defined mechanism of action. By targeting the terminal kinases of the MAPK pathway, it offers a promising therapeutic strategy for a range of cancers driven by this signaling cascade, including those that have developed resistance to upstream inhibitors. The preclinical and early clinical data for ulixertinib are encouraging, supporting its continued development as a novel anti-cancer agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. biomed-valley.com [biomed-valley.com]

- 3. biomed-valley.com [biomed-valley.com]

- 4. ulixertinib - My Cancer Genome [mycancergenome.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. biomed-valley.com [biomed-valley.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. LGG-25. The first-in-class ERK inhibitor ulixertinib (BVD-523) shows activity in MAPK-driven pediatric low-grade glioma models as single agent and in combination with MEK inhibitors or senolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. A phase 2 basket trial of ulixertinib (BVD-523) in combination with hydroxychloroquine in patients with advanced gastrointestinal malignancies harboring MAPK pathway mutations (BVD-523-HCQ). - ASCO [asco.org]

- 15. ascopubs.org [ascopubs.org]

Unraveling "BVD 10": A Need for Specificity in Scientific Inquiry

A comprehensive search for the in vitro and in vivo effects of a substance designated "BVD 10" has yielded ambiguous results, highlighting a critical need for more specific nomenclature in scientific and research contexts. The inquiry did not identify a unique molecule, drug, or biological agent consistently referred to as "this compound."

Initial database and literature searches returned information on two primary, yet distinct, topics abbreviated as "BVD": Bovine Viral Diarrhea Virus (BVDV) and Binocular Vision Dysfunction (BVD). Neither of these fields, however, features a specific, commonly recognized entity designated "this compound."

Bovine Viral Diarrhea Virus is a significant pathogen in cattle, and research in this area is extensive.[1][2][3] The virus is classified into genotypes (BVDV-1 and BVDV-2) and biotypes (cytopathic and non-cytopathic) based on its effects on cultured cells.[4][5] While various strains are used in research, none are consistently and singularly identified as "this compound" in the current scientific literature. Studies on BVDV involve a wide range of in vitro and in vivo experiments, including investigations into its impact on the immune system, reproductive processes, and the development of vaccines.[6][7]

The second prominent result, Binocular Vision Dysfunction, is a medical condition affecting the alignment of the eyes.[8][9][10] This is a field of ophthalmology and optometry and is unrelated to the molecular and cellular biology research typically associated with in vitro and in vivo studies of a specific compound.

Given the technical nature of the original request—seeking detailed experimental protocols, quantitative data, and signaling pathway diagrams—it is likely that "this compound" refers to a specific research compound, a particular viral strain, or a component of a larger study that is not broadly indexed under this name.

Without a more precise identifier, it is not possible to provide an accurate and in-depth technical guide as requested. To proceed, clarification is needed on the specific nature of "this compound." Researchers, scientists, and drug development professionals are encouraged to use precise and unambiguous identifiers when referencing scientific agents to ensure clear and effective communication within the scientific community.

References

- 1. Effect of bovine viral diarrhea virus biotypes exposure on bovine gametes in early embryonic development in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Characterization of a Typical and a High Pathogenic Bovine Viral Diarrhea Virus Type II Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. msd-animal-health.ie [msd-animal-health.ie]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Bovine Viral Diarrhoea Virus Biotypes on Bovine Oocyte In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efficacy and durability of bovine virus diarrhea (BVD) virus killed vaccine adjuvanted with monolaurin | PLOS One [journals.plos.org]

- 8. optical-center.co.uk [optical-center.co.uk]

- 9. What Doctors Have To Say About BVD | Federal Hill Eye Care [federalhilleyecare.com]

- 10. cfememphis.com [cfememphis.com]

BVD 10: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVD 10 is a synthetic peptide analogue of Neuropeptide Y (NPY) that acts as a highly selective and potent antagonist of the Neuropeptide Y receptor type 1 (NPY Y1 receptor). This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is widely distributed throughout the central and peripheral nervous systems. The NPY system, including the Y1 receptor, is implicated in a diverse range of physiological processes, making this compound a valuable tool for investigating these pathways and a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the biological targets and signaling pathways of this compound, including quantitative data on its receptor affinity and detailed experimental protocols for its characterization.

Biological Target: Neuropeptide Y Y1 Receptor

The primary biological target of this compound is the NPY Y1 receptor. NPY, the endogenous ligand for this receptor, is a 36-amino acid peptide that plays a crucial role in regulating various physiological functions, including appetite, anxiety, and blood pressure. The Y1 receptor is coupled to inhibitory G-proteins (Gαi/o), and its activation by NPY initiates a cascade of intracellular signaling events.

Quantitative Data: Receptor Binding Affinity of this compound

The selectivity of this compound for the NPY Y1 receptor over other NPY receptor subtypes is a key characteristic. The following table summarizes the inhibitory constants (Ki) of this compound for various NPY receptors, demonstrating its high affinity and selectivity for the Y1 subtype.

| Receptor Subtype | Ki (nM) |

| NPY Y1 | 25.7 |

| NPY Y2 | 1420 |

| NPY Y4 | 2403 |

| NPY Y5 | 7100 |

NPY Y1 Receptor Signaling Pathways

Upon binding of an agonist like NPY, the Y1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. As an antagonist, this compound competitively binds to the Y1 receptor, preventing the binding of NPY and thereby inhibiting the initiation of these downstream signaling cascades. The primary pathways modulated by the NPY Y1 receptor are:

-

Inhibition of Adenylyl Cyclase: Activation of the Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

-

Activation of Phospholipase C: The βγ-subunits of the activated G-protein can stimulate Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.

-

DAG Pathway: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, influencing processes such as cell growth and differentiation.

-

These signaling events can ultimately lead to the modulation of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. Below are representative protocols for key in vitro assays used to characterize NPY Y1 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the NPY Y1 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NPY Y1 receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human NPY Y1 receptor (e.g., SK-N-MC or CHO-K1 cells).

-

Radioligand: [¹²⁵I]-PYY (Peptide YY) or a tritiated Y1-selective antagonist.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound and other test compounds.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, cell membranes (typically 5-20 µg of protein per well), and the serially diluted this compound.

-

Add the radioligand at a concentration near its Kd value.

-

For total binding, add binding buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist activity of this compound at the NPY Y1 receptor.

Materials:

-

A cell line expressing the NPY Y1 receptor (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

NPY (agonist).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a 96-well or 384-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of NPY (typically the EC80 concentration) in the presence of forskolin for 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value, which represents the concentration of this compound that reverses 50% of the NPY-induced inhibition of forskolin-stimulated cAMP production.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.[1]

Objective: To assess the functional antagonism of this compound on the Gαq/PLC-mediated signaling pathway.

Materials:

-

A cell line expressing the NPY Y1 receptor (e.g., SK-N-MC or HEK293 cells).[1]

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

NPY (agonist).

-

This compound.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

Procedure:

-

Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject various concentrations of this compound into the wells and incubate for a short period.

-

Inject a fixed concentration of NPY (typically the EC80 concentration) and immediately measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the NPY Y1 receptor. Its high selectivity makes it a precise instrument for dissecting the complex signaling networks regulated by NPY. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other NPY Y1 receptor modulators. A thorough understanding of its biological targets and pathways is essential for its effective application in research and for exploring its potential in drug development.

References

An In-depth Technical Guide to the Toxicological Profile of BIA 10-2474

Disclaimer: The query for "BVD 10" did not yield a specific toxicological profile. It is highly likely that this was a typographical error for "BIA 10-2474," a compound that has been the subject of extensive toxicological investigation. This guide focuses on the toxicological profile of BIA 10-2474.

Introduction

BIA 10-2474 is an experimental, long-acting inhibitor of fatty acid amide hydrolase (FAAH).[1] The primary function of FAAH is the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, BIA 10-2474 was developed to increase the levels of endogenous anandamide, with the therapeutic goal of treating conditions like anxiety, chronic pain, and other neurological disorders.[1] However, a tragic outcome in a Phase I clinical trial in 2016, which resulted in one fatality and severe neurological damage in other participants, brought its development to a halt and initiated extensive investigations into its toxicological profile.[2][3] This guide provides a comprehensive overview of the non-clinical toxicology of BIA 10-2474.

Quantitative Toxicological Data

A summary of the key quantitative data from non-clinical and clinical studies of BIA 10-2474 is presented below.

Table 1: No-Observed-Adverse-Effect Level (NOAEL) in Preclinical Studies

| Species | Study Duration | NOAEL |

| Rat | 26-week | 10 mg/kg/day |

| Dog | 13-week | Data not consistently reported, but adverse effects were seen at higher doses. |

| Monkey | 13-week | 75 mg/kg/day |

Source:[1]

Table 2: In Vitro Inhibitory Activity (IC50)

| Target Enzyme | BIA 10-2474 IC50 | PF-04457845 IC50 (Comparator) |

| On-Target | ||

| FAAH | ~7.7 nM | ~4.4 nM |

| Off-Targets | ||

| FAAH2 | Inhibited | Single major off-target |

| ABHD6 | Inhibited | Not inhibited |

| CES1 | Inhibited | Not inhibited |

| CES2 | Inhibited | Not inhibited |

| PNPLA6 | Inhibited | Not inhibited |

Table 3: Dosing in the Phase I Clinical Trial (Multiple Ascending Dose Portion)

| Cohort | Dose | Outcome |

| 1 | 2.5 mg/day for 10 days | Well tolerated |

| 2 | 5.0 mg/day for 10 days | Well tolerated |

| 3 | 10 mg/day for 10 days | Well tolerated |

| 4 | 20 mg/day for 10 days | Well tolerated |

| 5 | 50 mg/day for 10 days | Severe adverse events, including one death |

Source:[1]

Experimental Protocols

Detailed methodologies for key toxicological assessments of BIA 10-2474 are outlined below.

Genotoxicity Assays

A battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of BIA 10-2474. All tests yielded negative results.[2][6]

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Purpose: To detect point mutations (gene mutations).

-

Method: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2uvrA) were used. The assays were performed with and without a metabolic activation system (S9 fraction from rat liver). BIA 10-2474 was tested up to a concentration of 5000 µ g/plate .[2][7]

-

-

In Vitro Mammalian Chromosome Aberration Test:

-

Purpose: To detect chromosomal damage.

-

Method: Human lymphocytes were exposed to BIA 10-2474 at concentrations up to 300 µg/ml, both with and without metabolic activation.[2]

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Purpose: To assess for chromosomal damage or damage to the mitotic apparatus in a living animal.

-

Method: Male and female mice were administered BIA 10-2474. The study was conducted in accordance with OECD Test Guideline 474.[8] Bone marrow cells were analyzed for the presence of micronuclei in polychromatic erythrocytes.

-

Repeated-Dose Toxicity Studies

These studies were conducted in multiple species to evaluate the potential for toxicity after repeated administration of BIA 10-2474.

-

General Protocol Outline:

-

Animal Species: Studies were conducted in rats, dogs, and non-human primates.[1]

-

Dose Administration: BIA 10-2474 was administered orally once daily.

-

Dose Groups: Typically included a control group and multiple dose levels of BIA 10-2474.

-

Duration: Ranged from 4 weeks to 26 weeks.[1]

-

Parameters Monitored:

-

Clinical observations for signs of toxicity.

-

Body weight and food consumption.

-

Hematology and clinical chemistry.

-

Urinalysis.

-

Organ weights.

-

Gross pathology and histopathology of a comprehensive list of tissues.

-

-

Signaling Pathways and Mechanisms of Toxicity

On-Target Signaling Pathway: Endocannabinoid System

BIA 10-2474's primary pharmacological target is FAAH. Inhibition of FAAH leads to an accumulation of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) and other receptors like TRPV1. This modulation of the endocannabinoid system was the intended therapeutic mechanism.

Off-Target Activity and Postulated Mechanism of Toxicity

The severe neurotoxicity observed in the clinical trial is not believed to be a direct result of excessive FAAH inhibition, as other potent FAAH inhibitors have been tested without similar adverse events.[9] Research has revealed that BIA 10-2474 inhibits several other serine hydrolases, an activity not shared by the more selective FAAH inhibitor PF-04457845.[4] This "off-target" activity is hypothesized to be the cause of the toxicity.

The inhibition of these other lipases may have led to a disruption of lipid metabolism within the central nervous system, contributing to the observed neurotoxicity.[4][5]

References

- 1. BIA 10-2474 - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10‐2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The absence of genotoxicity of a novel fatty acid amide hydrolase inhibitor, BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. probiologists.com [probiologists.com]

- 9. Expert opinion: What is wrong with BIA 10-2474? - 2016 - News - University of Bradford [bradford.ac.uk]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BVD 10

Abstract: This document provides a comprehensive technical overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of BVD 10, a novel, potent, and selective small molecule inhibitor of the Janus Kinase (JAK) family, with particular selectivity for JAK1 and JAK2. This guide is intended for researchers, scientists, and drug development professionals. All data presented herein are derived from standardized preclinical models and are intended to provide a foundational understanding of the compound's profile.

Introduction

This compound is a novel synthetic compound under investigation for the treatment of autoimmune and inflammatory disorders. It is an adenosine triphosphate (ATP)-competitive inhibitor that targets the catalytic (JH1) domain of both JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By inhibiting JAK1 and JAK2, this compound effectively blocks the signaling of a wide range of pro-inflammatory cytokines, thereby modulating the immune response.

Pharmacokinetics (PK)

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[1][2] The preclinical PK profile of this compound has been characterized in several species to predict its behavior in humans.

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) observed within 1-2 hours across tested species. It exhibits good oral bioavailability, suggesting efficient absorption from the gastrointestinal tract.

Distribution

This compound demonstrates moderate plasma protein binding and distributes into various tissues. The volume of distribution (Vd) suggests that the compound does not extensively accumulate in tissues and is primarily confined to the plasma and well-perfused organs.

Metabolism

The primary route of metabolism for this compound is hepatic, mediated predominantly by the cytochrome P450 enzyme CYP3A4.[1] Key metabolic pathways include N-dealkylation and oxidation, resulting in metabolites with significantly reduced pharmacological activity compared to the parent compound.

Excretion

This compound and its metabolites are eliminated from the body primarily through the renal route.[1] The terminal half-life (t1/2) supports a once or twice-daily dosing regimen.

PK Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in various preclinical species following a single oral dose.

| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |

| Tmax (h) | 1.0 | 1.5 | 2.0 |

| Cmax (ng/mL) | 1250 | 980 | 750 |

| AUC (0-inf) (ng·h/mL) | 7500 | 8820 | 9375 |

| Bioavailability (%) | 45 | 60 | 75 |

| t1/2 (h) | 2.5 | 4.0 | 6.0 |

| Vd (L/kg) | 1.2 | 1.8 | 2.5 |

| Clearance (mL/min/kg) | 22.2 | 18.8 | 13.3 |

Pharmacodynamics (PD)

Pharmacodynamics refers to the biochemical and physiological effects of a drug on the body and the mechanisms of its action.[1][3][4] The pharmacodynamic profile of this compound is defined by its potent and selective inhibition of the JAK-STAT pathway.

Mechanism of Action

This compound functions by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Cytokine binding to their receptors activates receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STATs. The bound STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. This compound blocks this cascade at the initial JAK activation step.

References

A Technical Guide to the Therapeutic Applications of the BVd Regimen in Multiple Myeleloma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. Despite significant advances in treatment, MM remains largely incurable, and patients often relapse, necessitating novel therapeutic strategies.[1][2] Combination therapies that target multiple oncogenic pathways are a cornerstone of MM treatment. This guide provides an in-depth overview of the therapeutic potential and molecular mechanisms of the BVd regimen, a combination of Belantamab mafodotin, Bortezomib, and Dexamethasone, for the treatment of relapsed or refractory multiple myeloma (RRMM).[2][3]

The BVd Regimen: An Overview

The BVd regimen combines three therapeutic agents with distinct but complementary mechanisms of action, creating a synergistic anti-myeloma effect.[4] This combination has been investigated in clinical trials, most notably the DREAMM-7 trial, and has shown significant efficacy in patients with RRMM.[5][6]

-

Belantamab Mafodotin (Blenrep): A first-in-class antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA).[1][2]

-

Bortezomib (Velcade): A proteasome inhibitor that disrupts protein homeostasis and induces apoptosis.[7]

-

Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory and anti-myeloma properties.[8]

Mechanism of Action

Belantamab Mafodotin

Belantamab mafodotin is an ADC composed of a humanized monoclonal antibody against BCMA, conjugated to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[1][9] Its mechanism of action is multi-faceted:

-

Targeted Cytotoxicity: The antibody component binds to BCMA, which is highly expressed on the surface of myeloma cells.[10] Upon binding, the ADC is internalized, and MMAF is released, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][11]

-

Immunomodulatory Effects: The afucosylated Fc region of the antibody enhances binding to Fcγ receptors on immune effector cells, leading to antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1][10]

-

Signaling Pathway Inhibition: By binding to BCMA, belantamab mafodotin blocks the binding of its natural ligands, BAFF and APRIL, thereby inhibiting pro-survival signaling pathways such as NF-κB, AKT, and MAPK.[10][11]

Bortezomib

Bortezomib is a reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[7] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and triggers apoptosis.[12] Bortezomib's anti-myeloma effects are mediated through several pathways:

-

NF-κB Pathway Modulation: The role of bortezomib on NF-κB signaling is complex, with some studies suggesting inhibition and others indicating activation of the canonical pathway.[12][13]

-

Induction of Apoptosis: Bortezomib induces the expression of the pro-apoptotic protein Noxa and cleavage of the anti-apoptotic protein Mcl-1.[12]

-

mTOR Pathway Inhibition: Bortezomib can inhibit the mTOR pathway in multiple myeloma cells through the induced expression of REDD1.[14]

Dexamethasone

Dexamethasone is a glucocorticoid that induces apoptosis in multiple myeloma cells by binding to the glucocorticoid receptor (GR).[8][15] This complex then translocates to the nucleus and modulates the expression of genes involved in cell survival and apoptosis. Key signaling pathways affected by dexamethasone include:

-

NF-κB Inhibition: Dexamethasone can down-regulate NF-κB activity, a critical survival pathway for myeloma cells.[8]

-

Ras/Raf/MEK/MAPK Pathway Inhibition: Dexamethasone can terminate signaling through this pro-proliferative pathway.[8]

-

Induction of Pro-apoptotic Proteins: Dexamethasone can induce the expression of the pro-apoptotic protein Bim.[15]

Preclinical and Clinical Data

Preclinical Evidence

In vitro studies have demonstrated that the combination of belantamab mafodotin with bortezomib and dexamethasone results in synergistic anti-myeloma activity.[4] In vivo studies using mouse xenograft models of multiple myeloma have also shown that the combination enhances tumor growth inhibition and provides a survival advantage compared to single-agent treatment.[4]

Clinical Trial Data: The DREAMM-7 Study

The DREAMM-7 trial was a multicenter, open-label, randomized, phase III study that evaluated the efficacy and safety of the BVd regimen compared to the combination of daratumumab, bortezomib, and dexamethasone (DVd) in patients with relapsed/refractory multiple myeloma who had received at least one prior line of therapy.[5][16]

Table 1: Key Efficacy Outcomes from the DREAMM-7 Trial [6][17]

| Endpoint | BVd Arm | DVd Arm | Hazard Ratio (95% CI) |

| Median Progression-Free Survival | 36.6 months | 13.4 months | 0.41 (0.31–0.53) |

| 18-month Overall Survival Rate | 84% | 73% | Not Reported |

| Complete Response or Better + MRD Negativity | 25% | 10% | Not Applicable |

| Median Duration of Response | 35.6 months | 17.8 months | Not Reported |

Experimental Protocols

DREAMM-7 Clinical Trial Protocol

The following is a summary of the experimental protocol for the DREAMM-7 clinical trial:[16][18]

-

Study Design: A phase III, randomized, open-label, multicenter study.

-

Patient Population: Patients with relapsed/refractory multiple myeloma who have received at least one prior line of therapy and have documented disease progression.

-

Randomization: Approximately 494 participants were randomized 1:1 to receive either the BVd or DVd regimen.[5]

-

Treatment Regimens:

-

Arm A (BVd): Belantamab mafodotin (2.5 mg/kg intravenously), bortezomib (1.3 mg/m² subcutaneously), and dexamethasone (20 mg intravenously or orally) administered on a routine schedule.[2]

-

Arm B (DVd): Daratumumab, bortezomib, and dexamethasone.

-

-

Endpoints:

-

Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.

-

Secondary Endpoints: Overall survival (OS), duration of response (DOR), minimal residual disease (MRD) negativity, and safety.

-

-

Assessments: Efficacy was assessed according to the International Myeloma Working Group (IMWG) criteria. Safety and tolerability were monitored throughout the study.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways of the individual components of the BVd regimen.

Caption: Experimental workflow of the DREAMM-7 clinical trial.

Conclusion

The BVd regimen represents a significant advancement in the treatment of relapsed/refractory multiple myeloma. By combining the targeted cytotoxicity and immunomodulatory effects of belantamab mafodotin with the established anti-myeloma activity of bortezomib and dexamethasone, this triplet therapy offers a promising new option for a patient population with a high unmet medical need. The robust preclinical rationale and the compelling clinical data from the DREAMM-7 trial underscore the therapeutic potential of this combination. Further research is ongoing to explore the optimal use of the BVd regimen in various stages of multiple myeloma treatment.

References

- 1. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. io.nihr.ac.uk [io.nihr.ac.uk]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. gsk.com [gsk.com]

- 6. Belantamab Mafodotin Plus Proteasome Inhibition Efficacy Versus Comparators in Early Relapsed Myeloma: A Systematic Review and Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bortezomib in the management of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The Effect of Belantamab Mafodotin on Primary Myeloma–Stroma Co-Cultures: Asymmetrical Mitochondrial Transfer between Myeloma Cells and Autologous Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. dreammtrials.com [dreammtrials.com]

Methodological & Application

Application Notes: BVD-10 as a Potent and Selective MEK1/2 Inhibitor in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: BVD-10 is a potent, selective, and cell-permeable small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy of BVD-10 in cancer cell lines, including assessing its impact on cell viability and its ability to modulate the MAPK signaling cascade.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of BVD-10 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 15.2 |

| HCT116 | Colorectal Carcinoma | 9.8 |

| SK-MEL-28 | Malignant Melanoma | 25.5 |

| PANC-1 | Pancreatic Carcinoma | 50.1 |

IC50 values were determined after 72 hours of continuous exposure to BVD-10 using an MTT assay.

Mandatory Visualizations

Caption: A generalized workflow for evaluating the efficacy of BVD-10 in cell culture.

Caption: The MAPK signaling cascade and the inhibitory action of BVD-10 on MEK1/2.

Experimental Protocols

Protocol 1: General Cell Culture Maintenance

This protocol describes the standard procedure for maintaining and passaging adherent cancer cell lines.

Materials:

-

Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.

-

Aspirate the growth medium from the T-75 flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

-

Incubate the cells at 37°C in a 5% CO2 humidified incubator.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of BVD-10 on cancer cell lines.

Materials:

-

Cells in logarithmic growth phase

-

Complete growth medium

-

BVD-10 stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Harvest and count cells, then resuspend in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of BVD-10 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of BVD-10. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1][2]

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Western Blot Analysis for MAPK Pathway Inhibition

This protocol is to assess the effect of BVD-10 on the phosphorylation status of ERK1/2.

Materials:

-

Cells in logarithmic growth phase

-

6-well plates

-

BVD-10

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of BVD-10 for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[4]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in phospho-ERK levels relative to total ERK and the loading control (GAPDH).

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BVD-10 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

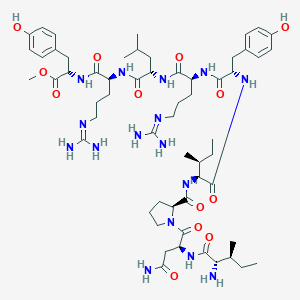

BVD-10 is a synthetic peptide analogue of Neuropeptide Y (NPY) that acts as a highly selective and potent antagonist for the Neuropeptide Y receptor type 1 (NPY Y1 receptor). Its chemical sequence is Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-{Tyr-OMe}.[1] In preclinical research, BVD-10 is a valuable tool for investigating the physiological and pathological roles of the NPY Y1 receptor signaling pathway. These application notes provide an overview of the mechanism of action of BVD-10 and detailed protocols for its use in rodent models, specifically focusing on intracerebral administration for neuroscience research.

Mechanism of Action and Signaling Pathway

Neuropeptide Y (NPY) is a widely expressed neurotransmitter in the central nervous system that exerts its effects through various G protein-coupled receptors (GPCRs), including the Y1 receptor. The NPY Y1 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can also involve the modulation of calcium channels and the activation of other downstream effectors, ultimately influencing neuronal excitability and other cellular processes.

BVD-10 selectively blocks the NPY Y1 receptor, thereby preventing the downstream effects of NPY binding. This makes it a critical tool for elucidating the specific functions of Y1 receptor signaling in various physiological processes, including the regulation of mood, appetite, and neuronal excitability.

NPY Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the Neuropeptide Y Y1 receptor and the inhibitory action of BVD-10.

Caption: NPY Y1 receptor signaling and BVD-10's point of inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo use of BVD-10 as reported in the scientific literature.

| Parameter | Value | Animal Model | Application | Reference |

| Concentration | 20 µM | Male Wistar Rats | Intracerebral Microdialysis | Meurs et al., 2012 |

| Administration Route | Intrahippocampal perfusion | Male Wistar Rats | Neuroscience Research | Meurs et al., 2012 |

| Perfusion Rate | Not specified | Male Wistar Rats | Neuroscience Research | Meurs et al., 2012 |

| Duration of Administration | 2 hours | Male Wistar Rats | Neuroscience Research | Meurs et al., 2012 |

Experimental Protocols

Protocol 1: Intrahippocampal Administration of BVD-10 in Rats via Microdialysis

This protocol is based on the methodology described by Meurs and colleagues (2012) for investigating the role of the NPY Y1 receptor in modulating extracellular glutamate levels in the hippocampus of freely moving rats.

Materials:

-

BVD-10 peptide

-

Artificial cerebrospinal fluid (aCSF)

-

Male Wistar rats (or other appropriate strain)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Syringe pump

-

Fraction collector

-

Analytical system for measuring glutamate (e.g., HPLC with fluorescence detection)

Experimental Workflow:

References

Application Notes and Protocol for the Preparation of BVD 10 Solution

For Research Use Only

Introduction

BVD 10 is a synthetic peptide analogue of neuropeptide Y (NPY) that acts as a highly selective antagonist for the Neuropeptide Y Receptor Y1 (NPY Y1).[1] Its sequence is Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-{Tyr-OMe}.[1] In neuroscience research, this compound is a valuable tool for investigating the physiological and pathological roles of the NPY Y1 receptor, which is implicated in various processes including the regulation of food intake, anxiety, and epileptic seizures.[1] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

These application notes provide a detailed protocol for the preparation of this compound solutions intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Properties and Data Presentation

A summary of the key chemical properties and quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-{Tyr-OMe} | [1] |

| Molecular Formula | C₅₈H₉₂N₁₆O₁₃ | [1] |

| Molecular Weight | 1221.45 g/mol | [1] |

| CAS Number | 262418-00-8 | |

| Biological Activity | Selective Neuropeptide Y Receptor Y1 (NPY Y1) antagonist | [1] |

| Appearance | Lyophilized white powder | General peptide characteristic |

| Storage (lyophilized) | Store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. | General peptide characteristic |

Experimental Protocol: this compound Solution Preparation

This protocol outlines the steps for reconstituting lyophilized this compound to prepare stock and working solutions.

Materials

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water (for initial solubilization)

-

Dimethyl sulfoxide (DMSO), cell culture grade (optional, for hydrophobic peptides)

-

Phosphate-buffered saline (PBS), pH 7.4, sterile

-

Bovine Serum Albumin (BSA), fraction V, sterile solution (optional, to prevent peptide loss)

-

Sterile, low-protein binding microcentrifuge tubes (e.g., siliconized or polypropylene)

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Centrifuge

Procedure

1. Pre-dissolution Analysis of this compound Sequence:

To determine the optimal solvent, the amino acid sequence of this compound (Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-{Tyr-OMe}) should be analyzed to predict its overall charge and hydrophobicity.

-

Hydrophobic Residues: Isoleucine (Ile), Proline (Pro), Leucine (Leu), Tyrosine (Tyr)

-

Basic (positively charged) Residues: Arginine (Arg)

-

Polar, Uncharged Residues: Asparagine (Asn)

The two arginine residues give the peptide a net positive charge at neutral pH. Therefore, it is predicted to be soluble in aqueous solutions.

2. Preparation of a 1 mM Stock Solution:

This protocol describes the preparation of 1 mL of a 1 mM this compound stock solution. Adjust volumes as needed based on the amount of lyophilized peptide.

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial.

-

Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Solvent Addition:

-

Based on the sequence analysis, sterile, nuclease-free water is the recommended initial solvent.

-

To prepare a 1 mM solution from 1 mg of this compound (MW = 1221.45 g/mol ), add 818.7 µL of sterile water to the vial.

-

Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Volume (µL) = (0.001 g / 1221.45 g/mol ) / 0.001 mol/L * 1,000,000 µL/L = 818.7 µL

-

-

-

Dissolution:

-

Gently vortex the vial for 10-20 seconds to mix.

-

Visually inspect the solution to ensure the peptide has completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution. The solution should be clear and free of particulates.

-

If the peptide does not fully dissolve in water, a small amount of a co-solvent like DMSO (e.g., up to 10% of the final volume) can be added, followed by the addition of water. However, for most in-vitro and in-vivo experiments, it is preferable to avoid organic solvents if possible.

-

3. Preparation of Working Solutions:

Prepare fresh working solutions by diluting the stock solution in an appropriate sterile buffer, such as PBS (pH 7.4). To minimize peptide loss due to adsorption to plasticware, the buffer can be supplemented with a carrier protein like 0.1% BSA.

-

Example for a 10 µM working solution: Dilute the 1 mM stock solution 1:100 in sterile PBS with 0.1% BSA. For example, add 10 µL of the 1 mM stock solution to 990 µL of PBS with 0.1% BSA.

4. Storage and Stability:

-

Stock Solution: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Under these conditions, the stock solution should be stable for several months.

-

Working Solutions: It is recommended to prepare working solutions fresh on the day of the experiment. Avoid storing dilute peptide solutions for extended periods, as they are more susceptible to degradation and loss.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of NPY receptors and the experimental workflow for this compound solution preparation.

References

Application Notes and Protocols for In Vitro Delivery of BVD-10, a Small Molecule Inhibitor of Bovine Viral Diarrhea Virus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus in the Flaviviridae family, is a major cause of economic losses in the cattle industry worldwide.[1] The virus can cause a range of clinical signs, from subclinical infections to severe acute disease, and can establish persistent infections that are key to its transmission.[1][2] The development of effective antiviral therapies is crucial for the control of BVDV. BVD-10 is a hypothetical small molecule inhibitor designed to target key processes in the BVDV life cycle. These application notes provide detailed protocols for the in vitro delivery of BVD-10 to assess its antiviral efficacy and mechanism of action.

BVDV Life Cycle and Therapeutic Targets

BVDV is a single-stranded, positive-sense RNA virus.[3] Its life cycle involves several key stages that can be targeted by antiviral compounds:

-

Entry: BVDV enters host cells via clathrin-mediated endocytosis after binding to cellular receptors.[4][5]

-

Replication: The viral RNA is translated into a polyprotein, which is then cleaved into structural and non-structural proteins. The RNA-dependent RNA polymerase (RdRp) is essential for the replication of the viral genome.[6]

-

Assembly and Release: New viral particles are assembled in the endoplasmic reticulum (ER) and released from the cell.[3]

BVD-10 is designed to inhibit viral replication, potentially by targeting the viral RdRp or other non-structural proteins crucial for the formation of the replication complex.

Data Presentation: Efficacy and Cytotoxicity of BVD-10 Delivery Methods

The following table summarizes hypothetical quantitative data for different in vitro delivery methods of BVD-10 in Madin-Darby Bovine Kidney (MDBK) cells infected with a cytopathic strain of BVDV.

| Delivery Method | BVD-10 Concentration (µM) | Antiviral Efficacy (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| Direct Solubilization in DMSO | 0.1 - 100 | 5.2 | > 100 | > 19.2 |

| Liposome-based Delivery | 0.01 - 10 | 1.8 | > 50 | > 27.8 |

| Polymeric Nanoparticle Delivery | 0.01 - 10 | 0.9 | > 50 | > 55.6 |

Note: The data presented in this table is illustrative and should be determined experimentally for any specific compound and delivery system. IC50 (50% inhibitory concentration) is the concentration of BVD-10 that inhibits 50% of the viral cytopathic effect. CC50 (50% cytotoxic concentration) is the concentration that results in 50% reduction of cell viability. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.

Experimental Protocols

General Cell Culture and BVDV Infection

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

BVDV cytopathic strain (e.g., NADL)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Culture MDBK cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, seed MDBK cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[6]

-

Before infection, wash the cell monolayers twice with PBS.

-

Infect the cells with BVDV at a multiplicity of infection (MOI) of approximately 0.01 PFU/cell.[6]

-

After a 1-hour adsorption period at 37°C, remove the inoculum and add the culture medium containing the BVD-10 formulation as described in the following protocols.

Protocol 1: Direct Solubilization in DMSO

This is the most straightforward method for delivering hydrophobic small molecules to cells in vitro.

Materials:

-

BVD-10 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

DMEM with 2% FBS

Protocol:

-

Prepare a stock solution of BVD-10 in DMSO (e.g., 10 mM). Ensure complete dissolution.

-

Prepare serial dilutions of the BVD-10 stock solution in DMEM with 2% FBS to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Add the BVD-10 dilutions to the BVDV-infected MDBK cells in the 96-well plate.

-

Include appropriate controls: mock-infected cells, infected cells treated with vehicle (DMSO), and infected cells treated with a known BVDV inhibitor as a positive control.

-

Incubate the plates for 3 days at 37°C and 5% CO2.

-

Assess antiviral activity and cytotoxicity using standard assays (e.g., MTS/PMS assay for cell viability and crystal violet staining for cytopathic effect).[6]

Protocol 2: Liposome-based Delivery

Liposomes can enhance the solubility and cellular uptake of hydrophobic drugs.

Materials:

-

BVD-10

-

Commercially available liposome formulation kit (e.g., based on DOTAP, DOPC)

-

Opti-MEM or other serum-free medium

Protocol:

-

Prepare the BVD-10-liposome complexes according to the manufacturer's instructions. Typically, this involves hydrating a lipid film with a solution of the drug.

-

Determine the encapsulation efficiency of BVD-10 in the liposomes.

-

Prepare serial dilutions of the BVD-10 loaded liposomes in serum-free medium.

-

Add the liposome dilutions to the BVDV-infected MDBK cells.

-

After a 4-6 hour incubation, replace the medium with DMEM containing 2% FBS.

-

Incubate the plates for 3 days and assess antiviral activity and cytotoxicity.

Protocol 3: Polymeric Nanoparticle Delivery

Polymeric nanoparticles can provide controlled release and targeted delivery of small molecules.

Materials:

-

BVD-10

-

Biodegradable polymer (e.g., PLGA)

-

Organic solvent (e.g., acetone or dichloromethane)

-

Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)

Protocol:

-

Prepare BVD-10 loaded nanoparticles using a method such as nanoprecipitation or emulsion-evaporation.

-

Characterize the nanoparticles for size, zeta potential, and drug loading.

-

Resuspend the purified BVD-10 loaded nanoparticles in DMEM with 2% FBS to achieve the desired final concentrations.

-

Add the nanoparticle suspensions to the BVDV-infected MDBK cells.

-

Incubate for 3 days and evaluate the antiviral efficacy and cytotoxicity.

Signaling Pathways and Experimental Workflows

BVDV Entry and Replication Signaling Pathway

BVDV entry into host cells is a complex process involving receptor binding and clathrin-mediated endocytosis.[4][5] Once inside the cell, the virus replicates in association with the endoplasmic reticulum, which can trigger the ER stress response.[3] Furthermore, BVDV has been shown to activate the Wnt/β-catenin signaling pathway to facilitate its replication.[7]

Caption: BVDV entry, replication, and interaction with host cell signaling pathways.

Experimental Workflow for BVD-10 Antiviral Assay

The following diagram illustrates the general workflow for assessing the in vitro antiviral activity of BVD-10.

Caption: General workflow for in vitro antiviral testing of BVD-10.

References

- 1. Bovine viral diarrhea - Wikipedia [en.wikipedia.org]

- 2. Bovine Viral Diarrhea and Mucosal Disease Complex - Infectious Diseases - Merck Veterinary Manual [merckvetmanual.com]

- 3. Replication of a Cytopathic Strain of Bovine Viral Diarrhea Virus Activates PERK and Induces Endoplasmic Reticulum Stress-Mediated Apoptosis of MDBK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bovine Viral Diarrhea Virus Entry Is Dependent on Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus [frontiersin.org]

- 7. Involvement of the Wnt pathway in BVDV cytopathogenic strain replication in primary bovine cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

BVDV Experimental Variability Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving Bovine Viral Diarrhea Virus (BVDV).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your BVDV experiments.

Cell Culture & Virus Titer

Question: Why am I seeing inconsistent or low BVDV titers (TCID50)?

Answer: Variability in Tissue Culture Infective Dose (TCID50) assays is a common issue. Several factors can contribute to this, from the health of your cells to the specifics of your assay setup.

Potential Causes and Solutions for TCID50 Variability

| Potential Cause | Recommended Action | Expected Outcome |

| Cell Health and Confluency | Ensure cells are healthy, actively dividing, and seeded to achieve 70-80% confluency at the time of infection. Avoid using cells that are overgrown or have been passaged too many times. | Consistent cell monolayers will support uniform virus replication, leading to more reproducible TCID50 results. |

| Virus Stock Quality | Use a low-passage, high-titer virus stock that has been properly stored at -80°C in aliquots to avoid multiple freeze-thaw cycles. | A stable virus stock will provide a consistent challenge dose for your assays. |

| Serum Contamination | Fetal Bovine Serum (FBS) can be a source of BVDV contamination or contain BVDV antibodies.[1][2] Use BVDV-free and antibody-free FBS, or heat-inactivate your serum at 56°C for 30 minutes. | Eliminating contaminating virus or neutralizing antibodies from your culture medium is critical for accurate titration. |

| Inconsistent Pipetting | Inaccurate serial dilutions are a major source of error. Use calibrated pipettes and ensure thorough mixing between dilution steps. | Precise dilutions will ensure a consistent virus concentration at each dilution step, leading to a more accurate endpoint. |

| Incubation Conditions | Maintain a stable temperature (36°C ± 2°C) and CO2 level (5% ± 1%) in your incubator. | Optimal and consistent incubation conditions are essential for both cell health and virus replication. |

| Subjective Endpoint Reading | Cytopathic effect (CPE) can be subjective.[3] Have the same experienced person read all plates, or use a secondary method like immunofluorescence to confirm infection. | Consistent reading of results will reduce inter-assay variability. |

Question: My cells are showing signs of contamination. What should I do?

Answer: Cell culture contamination can be a significant setback. The first step is to discard the contaminated cultures to prevent further spread. Fetal Bovine Serum (FBS) is a known potential source of BVDV contamination.[1][4][5]

Preventing and Managing Cell Culture Contamination

| Preventative Measure | Detailed Action |

| Aseptic Technique | Always work in a certified biological safety cabinet. Regularly decontaminate surfaces and equipment. |

| Quarantine New Cells | Culture new cell lines in a separate incubator until they are confirmed to be free of contamination. |

| Use Certified Reagents | Purchase cells and media from reputable suppliers. Use FBS that is certified BVDV-free.[1] |

| Regularly Test for Mycoplasma | Mycoplasma is a common and often undetectable contaminant that can affect cell health and virus replication. |

| Consider BVDV Eradication | For valuable cell lines contaminated with non-cytopathic BVDV, chemical inhibitors like DB772 have been shown to be effective in eliminating the virus.[4][6] |

Serum Neutralization (SN) Assay

Question: Why are my serum neutralization assay results variable?

Answer: Serum neutralization (SN) assays are susceptible to variability due to factors related to the virus, the cells, and the serum samples themselves.

Troubleshooting Serum Neutralization Assay Variability

| Potential Cause | Recommended Action | Expected Outcome |

| Virus Back Titration Out of Range | The virus dose used is critical. A back titration of the virus should be performed with every assay to ensure the dose is within the acceptable range (e.g., 100-300 TCID50/25 µL). If the titer is too high or too low, the assay is invalid. | A consistent virus challenge is essential for accurate measurement of neutralizing antibody titers. |

| Serum Quality | Poor quality serum (e.g., hemolyzed, lipemic) can be toxic to cells and interfere with the assay.[7] Ensure proper collection and processing of serum samples. | High-quality serum samples will minimize non-specific effects on the cells. |

| Heat Inactivation | Incomplete heat inactivation of complement in serum can lead to cell lysis and false-positive results. Ensure serum is heated at 56°C for 30 minutes.[8] | Proper heat inactivation will eliminate complement-mediated cell lysis. |

| Vaccination History | An animal's vaccination status can significantly impact antibody titers.[9] Killed vaccines generally produce lower and shorter-lived titers than modified-live vaccines.[9] | Understanding the vaccination history is crucial for the correct interpretation of SN results. |

| BVDV Genotype Mismatch | Antibodies generated against one BVDV genotype may not be as effective at neutralizing another.[9][10] Consider the genotype of the challenge virus in your assay. | Using a relevant challenge virus strain will provide a more accurate assessment of protective immunity. |

RT-qPCR

Question: I am getting inconsistent or unexpected results with my BVDV RT-qPCR. What could be the cause?

Answer: Real-time RT-PCR is a highly sensitive method, but it is also prone to issues like inhibition and contamination.

Common Issues and Solutions in BVDV RT-qPCR

| Issue | Potential Cause | Recommended Action |

| No amplification signal in positive samples | RNA degradation | Ensure proper sample collection and storage. Use RNase-free reagents and consumables.[11] |

| RT-PCR inhibitors in the sample | Dilute the RNA sample (e.g., 1:5) and re-run the assay.[11] Ensure the RNA extraction method effectively removes inhibitors.[12] | |

| Incorrect assay setup | Double-check all reagent volumes and cycling conditions.[12][13] Use a positive control to verify assay performance.[14] | |

| Signal in no-template control (NTC) | PCR contamination | Decontaminate work surfaces and pipettes.[15] Prepare master mixes in a separate area from where RNA samples are handled.[12] |

| High Ct values in positive samples | Low viral load in the sample | Re-test the sample or consider a more sensitive extraction method. |

| Inefficient RNA extraction | Use an internal control to assess the efficiency of your RNA extraction.[16] | |

| Variable Ct values between replicates | Pipetting errors | Ensure accurate and consistent pipetting. Mix all reagents thoroughly before use.[16] |

Frequently Asked Questions (FAQs)

Q1: What is the difference between cytopathic (cp) and non-cytopathic (ncp) BVDV, and how does it affect my experiments?

A1: Cytopathic BVDV causes visible damage to cells in culture, known as cytopathic effect (CPE), which is the basis for TCID50 assays.[2] Non-cytopathic BVDV, which is more common in nature, does not cause CPE and requires other methods for detection, such as immunofluorescence or RT-qPCR.[15] NcpBVDV is a common contaminant of fetal bovine serum and cell lines.[4][5]

Q2: Which cell line is best for BVDV propagation?